

1-(2-Fluorophenyl)piperidin-4-one CAS number lookup

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)piperidin-4-one

Cat. No.: B037908

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Technical Guide: 1-(2-Fluorophenyl)piperidin-4-one

CAS Number: 115012-46-9

This technical guide provides an in-depth overview of **1-(2-Fluorophenyl)piperidin-4-one**, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its biological significance.

Chemical and Physical Properties

1-(2-Fluorophenyl)piperidin-4-one is a heterocyclic compound with a molecular formula of $C_{11}H_{12}FNO$.^[1] It is classified as a tertiary amine, ketone, aniline, and aryl halide.^[1] The quantitative properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	115012-46-9	[1]
Molecular Formula	C ₁₁ H ₁₂ FNO	[1]
Molecular Weight	193.22 g/mol	[1]
Density	1.19 g/cm ³	
Boiling Point	309.179 °C at 760 mmHg	
Flash Point	140.787 °C	
Refractive Index	1.543	
Vapor Pressure	0.001 mmHg at 25°C	

Synthesis and Experimental Protocols

The synthesis of N-arylpiperidin-4-ones, such as **1-(2-Fluorophenyl)piperidin-4-one**, is a critical step in the development of various pharmaceuticals. Modern synthetic methods offer efficient routes to these compounds, with the Buchwald-Hartwig amination and the Ullmann condensation being two prominent examples.

General Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method is favored for its high efficiency and broad substrate scope.[2]

Reaction Scheme:

Reactants: 2-Fluoro-1-iodobenzene (or other suitable aryl halide) and Piperidin-4-one. Catalyst: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos). Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). Solvent: An anhydrous, aprotic solvent (e.g., Toluene, Dioxane).

Illustrative Experimental Protocol:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.
- Add the aryl halide (2-Fluoro-1-iodobenzene), piperidin-4-one, and the base.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-(2-Fluorophenyl)piperidin-4-one**.

Alternative Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the N-arylation of amines.^{[4][5]} This method often requires higher temperatures compared to the Buchwald-Hartwig reaction.^[4]

Reaction Scheme:

Reactants: 2-Fluorohalobenzene and Piperidin-4-one. Catalyst: A copper source (e.g., CuI, Cu₂O) and often a ligand (e.g., a diamine). Base: A suitable base (e.g., K₂CO₃, Cs₂CO₃). Solvent: A high-boiling polar solvent (e.g., DMF, NMP).

Illustrative Experimental Protocol:

- Combine 2-fluorohalobenzene, piperidin-4-one, the copper catalyst, ligand, and base in a sealed reaction vessel.

- Add the high-boiling solvent.
- Heat the mixture to a high temperature (often >150 °C) and stir for several hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the mixture and dilute with water.
- Extract the product with an organic solvent.
- Wash the organic phase, dry, and concentrate.
- Purify the residue by column chromatography to obtain the desired product.

Biological Significance and Therapeutic Potential

Piperidin-4-one derivatives are recognized as versatile pharmacophores in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules.

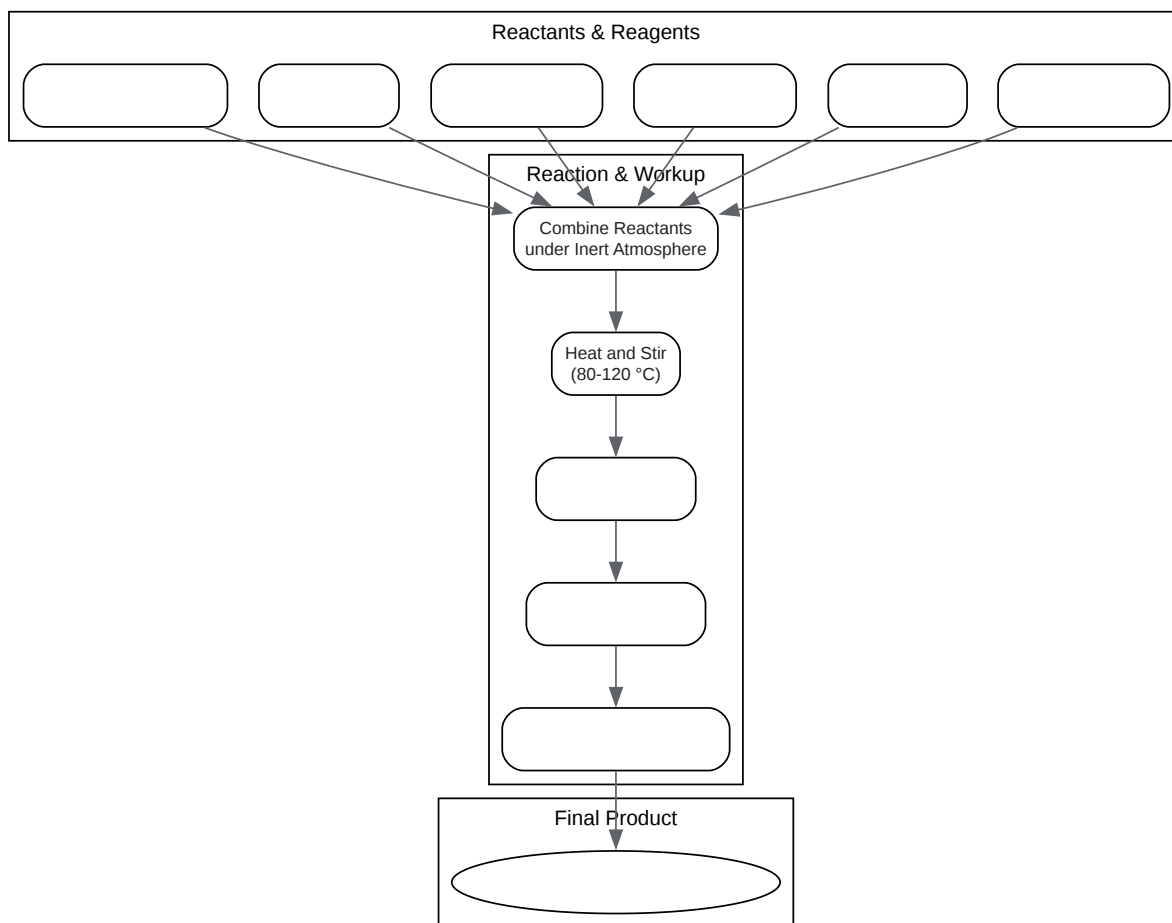
[6] These compounds have shown potential in the development of treatments for various diseases, including cancer and neurological disorders.

Derivatives of **1-(2-Fluorophenyl)piperidin-4-one** have been investigated for their potential as:

- **Anticancer Agents:** Piperidine-based compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8] The mechanism of action can involve the modulation of key signaling pathways such as the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell survival and proliferation.[7][9]
- **Neuroleptic Agents:** The piperidine scaffold is a common feature in many antipsychotic drugs.[10][11] Derivatives are often evaluated for their ability to interact with dopamine and serotonin receptors in the central nervous system.[11]

Visualizations

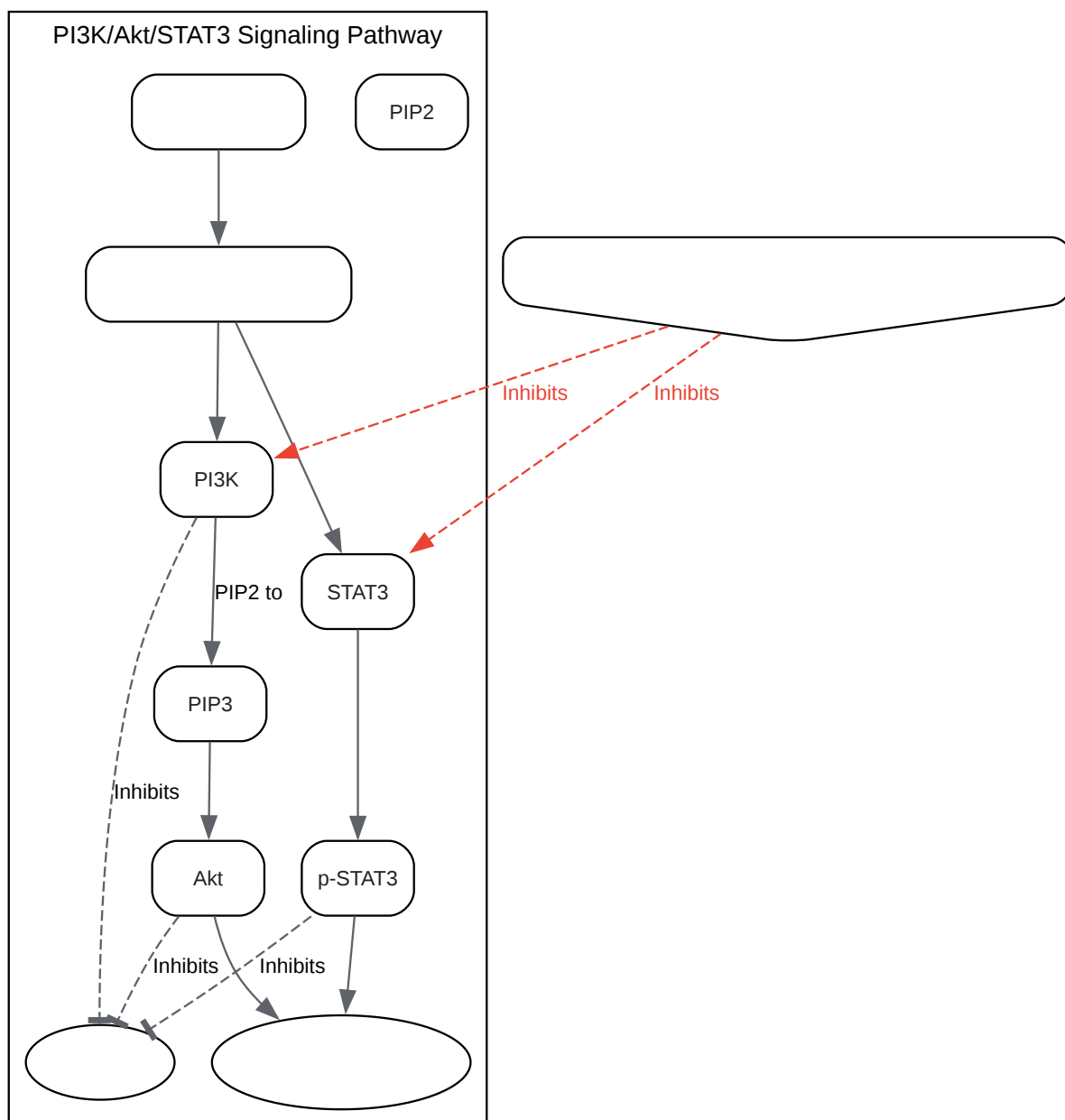
Synthetic Workflow for 1-(2-Fluorophenyl)piperidin-4-one via Buchwald-Hartwig Amination



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Caption: Buchwald-Hartwig Amination Workflow.

Postulated Signaling Pathway Inhibition in Cancer Cells



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Caption: Postulated Anticancer Mechanism.

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